2-(2-(Tetrahydro-2-furyl)ethyl)-1,6-dioxaspiro(4.4)nonane

Spiroacetal Molecular descriptor Polar surface area

2-(2-(Tetrahydro‑2‑furyl)ethyl)‑1,6‑dioxaspiro[4.4]nonane (CAS 63917‑47‑5) is a spirocyclic ketal composed of two fused tetrahydrofuran rings sharing a single spiro‑carbon. The molecule carries a 2‑(tetrahydrofuran‑2‑yl)ethyl substituent at the 2‑position of the spiro system, resulting in the molecular formula C₁₃H₂₂O₃ and a molecular weight of 226.31 g mol⁻¹.

Molecular Formula C13H22O3
Molecular Weight 226.31 g/mol
CAS No. 63917-47-5
Cat. No. B13943599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Tetrahydro-2-furyl)ethyl)-1,6-dioxaspiro(4.4)nonane
CAS63917-47-5
Molecular FormulaC13H22O3
Molecular Weight226.31 g/mol
Structural Identifiers
SMILESC1CC(OC1)CCC2CCC3(O2)CCCO3
InChIInChI=1S/C13H22O3/c1-3-11(14-9-1)4-5-12-6-8-13(16-12)7-2-10-15-13/h11-12H,1-10H2
InChIKeyLOVYECFMRPYLLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Tetrahydro-2-furyl)ethyl)-1,6-dioxaspiro(4.4)nonane (CAS 63917‑47‑5) – Procurement‑Grade Identity and Baseline Physicochemical Profile


2-(2-(Tetrahydro‑2‑furyl)ethyl)‑1,6‑dioxaspiro[4.4]nonane (CAS 63917‑47‑5) is a spirocyclic ketal composed of two fused tetrahydrofuran rings sharing a single spiro‑carbon. The molecule carries a 2‑(tetrahydrofuran‑2‑yl)ethyl substituent at the 2‑position of the spiro system, resulting in the molecular formula C₁₃H₂₂O₃ and a molecular weight of 226.31 g mol⁻¹ [1]. Physicochemical data reported by authoritative databases include a computed polar surface area (PSA) of 27.69 Ų, an experimental refractive index of 1.503, a predicted boiling point of 333.8 °C at 760 mmHg, and a flash point of 112 °C . The compound is commercially offered in high purity by several chemical suppliers, but peer‑reviewed literature that directly quantifies its performance relative to close structural analogs remains extremely scarce . Consequently, the baseline overview presented here is confined to identity‑confirming data and computed molecular descriptors, which together define the compound’s starting ground for any future comparative evaluation.

Semiochemical Probe
THF‑containing spiroacetal for olfactory receptor deorphanization and pheromone analog screening.
Controlled‑Release Studies
Predicted low volatility supports sustained‑release dispenser development and formulation testing.
Analytical Reference
Distinct refractive index (nD 1.503) enables orthogonal identity confirmation in GC‑MS/LC‑MS workflows.

Why Generic 1,6‑Dioxaspiro[4.4]nonane Analogs Cannot Substitute for 2‑(2‑(Tetrahydro‑2‑furyl)ethyl)‑1,6‑dioxaspiro(4.4)nonane in Research and Industrial Applications


The 1,6‑dioxaspiro[4.4]nonane framework is a privileged scaffold in semiochemical and medicinal chemistry, where even minor alterations in side‑chain topology can drastically alter receptor binding, volatility, metabolic stability, and species‑specific bioactivity [1]. The simplest alkyl‑substituted congener, 2‑ethyl‑1,6‑dioxaspiro[4.4]nonane (chalcogran), is a well‑characterized aggregation pheromone of the spruce bark beetle *Pityogenes chalcographus*, whereas the 2‑methyl analog shows markedly different field‑trapping activity [2]. The target compound replaces the simple ethyl group with a bulky, oxygen‑containing 2‑(tetrahydrofuran‑2‑yl)ethyl chain that introduces additional hydrogen‑bond acceptor capacity, higher conformational flexibility (three rotatable bonds versus one), and a significantly larger molecular volume. These properties are expected to translate into distinct olfactory receptor interactions, altered vapor‑pressure‑mediated release profiles, and potentially different pharmacokinetic behavior if the molecule is explored as a drug‑like scaffold [3]. Because no systematic structure–activity relationship (SAR) dataset yet maps the substituent space of the 1,6‑dioxaspiro[4.4]nonane series, any attempt to interchange the target compound with a close analog—such as chalcogran, 2‑methyl‑1,6‑dioxaspiro[4.4]nonane, or 2,7‑dialkyl derivatives—introduces an unquantified risk of altered potency and selectivity. Therefore, procurement decisions that rely on generic substitution are scientifically unsupported until direct comparative data become available.

Alkyl‑analog mismatch (chalcogran, 2‑methyl)
Lack of the tetrahydrofuran side chain alters hydrogen‑bond capacity, volatility, and olfactory receptor interactions. Receptor binding and release profiles may differ substantially.
No SAR data for substituent interchange
Systematic structure–activity relationship studies cover only simple alkyl derivatives; the 2‑(tetrahydro‑2‑furyl)ethyl branch remains untested. Substitution risk is unquantified.
Functional equivalence not supported
Even if physicochemical descriptors differ (PSA, nD), direct comparative bioassays are absent. Procurement decisions relying on generic replacement lack evidence.

Quantitative Differentiation Evidence for 2‑(2‑(Tetrahydro‑2‑furyl)ethyl)‑1,6‑dioxaspiro(4.4)nonane Versus Closest Analogs – A Critical Appraisal


Molecular Descriptor Comparison: 2‑(2‑(Tetrahydro‑2‑furyl)ethyl)‑1,6‑dioxaspiro(4.4)nonane vs. 2‑Ethyl‑1,6‑dioxaspiro[4.4]nonane (Chalcogran) – PSA and Hydrogen‑Bond Acceptor Count

Computed molecular descriptors differentiate the target compound from its closest commercially relevant analog, chalcogran. The target compound possesses a polar surface area (PSA) of 27.69 Ų and three hydrogen‑bond acceptors , whereas chalcogran (C₉H₁₆O₂) has a PSA of 18.46 Ų and only two hydrogen‑bond acceptors [1]. This difference is attributable to the additional oxygen atom in the tetrahydrofuran‑2‑yl side chain, which increases the compound’s capacity for polar interactions.

PSA & H‑bond acceptors
Class‑level
PSA 27.69 Ų vs chalcogran 18.46 Ų
+1 H‑bond acceptor (3 vs 2)
May alter membrane permeability and olfactory receptor binding.
Computed molecular descriptors; no assay context available.
Spiroacetal Molecular descriptor Polar surface area

Volatility and Retention Index Differentiation: Boiling Point and Conformational Flexibility vs. 2‑Methyl‑1,6‑dioxaspiro[4.4]nonane

The predicted boiling point of the target compound is 333.8 °C at 760 mmHg , whereas the lighter 2‑methyl analog (C₈H₁₄O₂, MW 142.20) is expected to boil at approximately 220–240 °C based on vapor‑pressure trends in the homologous series. The three rotatable bonds in the target compound (versus one in 2‑methyl‑1,6‑dioxaspiro[4.4]nonane) increase conformational entropy, which influences both the entropy of vaporization and the compound’s ability to adopt bioactive conformations.

Boiling point & flexibility
Class‑level
Predicted bp 333.8 °C
>90 °C higher than 2‑methyl analog
3 rotatable bonds vs 1
Supports low‑volatility formulation and sustained‑release studies.
Predicted boiling point; no experimental GC retention data.
Volatility Boiling point Retention index

Absence of Published Head‑to‑Head Bioactivity Data for 2‑(2‑(Tetrahydro‑2‑furyl)ethyl)‑1,6‑dioxaspiro(4.4)nonane

A systematic search of PubMed, Google Scholar, BindingDB, and major patent repositories (Google Patents, WIPO) yielded no primary research paper, patent, or public bioassay record that directly compares the target compound with any named analog in a quantitative functional assay. The structure–activity studies available for the 1,6‑dioxaspiro[4.4]nonane series are limited to simple 2‑alkyl derivatives (methyl, ethyl, propyl) and their enantiomers [1]; the 2‑(tetrahydro‑2‑furyl)ethyl substituent has not been included in any published pheromone field‑trapping, receptor‑binding, or enzyme‑inhibition study. Therefore, all differentiation claims that follow are based on computed physicochemical properties and class‑level inferences, and must be treated as provisional until experimental validation appears.

Head‑to‑head bioassays
Data to verify
No published direct comparative bioassays found
Evidence gap; functional performance against analogs remains unknown.
Comprehensive literature search (2026‑05‑10).
Bioactivity gap SAR limitation Pheromone analog

Refractive Index as a Purity and Identity Discriminator Among Spiroacetal Congeners

The experimental refractive index (nD) of the target compound is reported as 1.503 , while the refractive index of chalcogran is 1.448 [1]. This difference of 0.055 units is large enough to serve as a rapid, low‑cost identity and purity check against inadvertent isomeric or homologous contamination during incoming quality control.

Refractive index (nD)
Cross‑study comparable
nD = 1.503 vs chalcogran 1.448
Δ = +0.055
Supports rapid benchtop identity and purity QC check.
Experimental value; benchtop refractometer applicable.
Refractive index Quality control Identity confirmation

Recommended Research and Industrial Application Scenarios for 2‑(2‑(Tetrahydro‑2‑furyl)ethyl)‑1,6‑dioxaspiro(4.4)nonane Based on Available Evidence


Semiochemical Probe for Olfactory Receptor Deorphanization

The substantial increase in polar surface area and hydrogen‑bond acceptor count relative to chalcogran (Section 3, Evidence 1) makes the target compound a structurally diverse probe for deorphanizing insect olfactory receptors. Because chalcogran is a known ligand for *Pityogenes chalcographus* odorant receptors, the target compound can be deployed in heterologous expression systems (e.g., *Xenopus* oocytes or HEK293 cells expressing candidate receptors) to map the chemical space that modulates receptor activation, potentially revealing selectivity determinants not visible with simple alkyl analogs. Reference: [1] provides the methodological framework for such receptor screening.

Controlled‑Release Formulation Development Requiring Low Volatility

The predicted boiling point of 333.8 °C, which is >90 °C higher than that of 2‑methyl‑1,6‑dioxaspiro[4.4]nonane (Section 3, Evidence 2), positions the target compound as a candidate for sustained‑release pheromone dispensers where a slow, prolonged emission rate is desired. Formulators developing matrix‑type dispensers (e.g., polyethylene vial or laminated plastic dispensers) can exploit this lower volatility to achieve longer field longevity without resorting to polymeric encapsulation of lighter, more volatile analogs.

Analytical Reference Standard for Spiroacetal‑Rich Natural Product Extracts

The experimentally measured refractive index of 1.503 and the distinct SMILES string (C(C1OC2(CC1)CCCO2)CC3CCCO3) provide two orthogonal identifiers that are absent in the common spiroacetal standards chalcogran and 2‑methyl‑1,6‑dioxaspiro[4.4]nonane. Laboratories engaged in GC‑MS or LC‑MS profiling of insect pheromone glands, plant essential oils, or microbial volatile organic compounds can use the target compound as an internal standard or retention‑time marker to confirm the presence or absence of tetrahydrofuran‑containing spiroacetals.

Medicinal Chemistry Scaffold for Fragment‑Based Drug Discovery

The three hydrogen‑bond acceptors and three rotatable bonds (Section 3, Evidence 1 and 2) make the target compound a suitable fragment for targeting proteins with shallow, polar binding pockets. In the absence of direct bioactivity data, the compound can be screened in fragment‑based libraries against kinases, GPCRs, or nuclear receptors where the spiroketal core is known to be accommodated. Procurement of the compound for such screens is warranted *only if* the screening cascade includes close analog counter‑screens to rapidly establish SAR, given the current evidence gap noted in Section 3, Evidence 3.

Application
Selection Property
Validation Focus
Olfactory receptor deorphanization studies
Polar surface area & H‑bond acceptor distinction
Receptor activation selectivity mapping
Controlled‑release formulation studies
Low volatility & conformational flexibility
Emission rate and longevity testing
Spiroacetal profiling (analytical reference)
Distinct refractive index & chromatographic profile
Orthogonal identity confirmation (GC‑MS/LC‑MS)
Fragment‑based library screening
Hydrogen‑bond acceptor capacity & rotatable bonds
SAR establishment with close analog counter‑screens
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